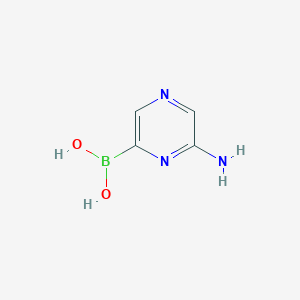

6-Aminopyrazine-2-boronic acid

Description

Contextual Overview of Pyrazine-Based Boronic Acids in Organic Synthesis

Pyrazine (B50134) and its derivatives are a critical class of N-heterocycles in organic chemistry, recognized for their presence in a wide array of natural products and bioactive molecules. researchgate.netmdpi.com The pyrazine framework is a key component in compounds exhibiting a range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. researchgate.nettandfonline.com The introduction of a boronic acid group onto the pyrazine ring dramatically enhances its synthetic utility.

Boronic acids and their corresponding esters are valued in organic synthesis for their stability, relatively low toxicity, and versatile reactivity. nih.gov They are most famously employed as key coupling partners in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. organic-chemistry.org This reaction allows for the efficient connection of the pyrazine core to various other aromatic or aliphatic groups, providing a powerful tool for molecular diversification. tandfonline.comrsc.org The combination of the electron-deficient pyrazine ring with the boronic acid functional group creates a powerful synthon for constructing complex biaryl systems, which are common motifs in drug discovery. mdpi.com A prime example of the therapeutic importance of this structural combination is Bortezomib, a pyrazine-containing boronic acid derivative that is an FDA-approved proteasome inhibitor for treating multiple myeloma. mdpi.com

Significance of 6-Aminopyrazine-2-boronic Acid as a Versatile Building Block and Reagent

This compound, often used in its more stable pinacol (B44631) ester form, is a bifunctional reagent that offers multiple reaction sites for synthetic elaboration. The amino group provides a nucleophilic center and a hydrogen bond donor, while the boronic acid group serves as a handle for transition metal-catalyzed cross-coupling reactions. organic-chemistry.orglookchem.com This dual functionality makes it an exceptionally versatile building block for constructing molecules with specific three-dimensional structures and biological activities.

The primary significance of this compound lies in its application as a key intermediate in the synthesis of targeted therapeutics. lookchem.com Notably, it is a crucial reagent for the synthesis of a class of amino-pyrido-indol-carboxamides that function as potent Janus kinase 2 (JAK2) inhibitors. chemicalbook.com The JAK2 signaling pathway is pivotal for cell proliferation and metastasis, and its inhibition is a promising strategy in cancer therapy. nih.gov The ability to use this compound to construct such complex and specific inhibitors underscores its importance in medicinal chemistry. chemicalbook.comnih.gov

Furthermore, the boronic acid group is considered a bioisostere of other functional groups like carboxylic acids and can form reversible covalent interactions with biological nucleophiles, such as the hydroxyl group of serine residues in enzyme active sites. nih.gov This property is a key consideration in drug design for achieving target-specific binding and improved pharmacokinetic profiles.

Table 1: Chemical Properties of this compound pinacol ester

| Property | Value |

| CAS Number | 947249-41-4 |

| Molecular Formula | C10H16BN3O2 |

| Molecular Weight | 221.1 g/mol |

| Primary Use | Reagent in organic synthesis |

Data sourced from multiple chemical suppliers and databases. chemicalbook.com

Current Research Landscape and Key Areas of Investigation for this compound

The current research landscape for this compound is heavily focused on its application in drug discovery and development, particularly in the synthesis of protein kinase inhibitors. google.com Kinases are a major class of drug targets, and the development of selective inhibitors is a central theme in modern medicinal chemistry.

Key areas of investigation include:

Kinase Inhibitor Synthesis: The compound is a sought-after precursor for inhibitors of several kinase families. Beyond its established role in creating JAK2 inhibitors, the aminopyrazine scaffold is being explored for its potential to inhibit other kinases involved in oncogenic pathways, such as Nek2 and c-Met. google.comnih.gov The ability to perform regioselective Suzuki couplings with this building block allows for the systematic exploration of the chemical space around the pyrazine core to optimize potency and selectivity. mdpi.comnih.gov

Scaffold for Privileged Structures: Heterocyclic compounds are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind to multiple biological targets. nih.gov Research is ongoing to use this compound to generate libraries of diverse aminopyrazine-containing compounds for screening against a wide range of biological targets.

Development of Novel Therapeutics: The aminopyrazine core is featured in compounds being investigated for a variety of diseases. For instance, derivatives are being synthesized and tested as potential treatments for pancreatic cancer and neurodegenerative diseases. nih.gov The versatility of this compound makes it an important tool in these synthetic efforts.

Properties

Molecular Formula |

C4H6BN3O2 |

|---|---|

Molecular Weight |

138.92 g/mol |

IUPAC Name |

(6-aminopyrazin-2-yl)boronic acid |

InChI |

InChI=1S/C4H6BN3O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H,(H2,6,8) |

InChI Key |

RYMVCLFBGNUYSG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CN=CC(=N1)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminopyrazine 2 Boronic Acid and Its Derivatives

Precursor Synthesis and Functionalization Strategies for Pyrazine (B50134) Ring Systems

The foundation for the synthesis of 6-aminopyrazine-2-boronic acid lies in the strategic construction and functionalization of the pyrazine ring. Pyrazine and its derivatives are significant in various chemical fields due to their presence in many biologically active compounds. researchgate.netresearchgate.netimist.maresearchgate.net The synthesis of functionalized pyrazines often involves building the ring from acyclic precursors or, more commonly, modifying a pre-existing pyrazine core. researchgate.netresearchgate.net Key to these strategies is the controlled introduction of substituents that will either be part of the final molecule or direct subsequent reactions.

Introduction of the Amino Group

The amino group is a critical functional group in the target molecule, influencing both its chemical properties and the regioselectivity of subsequent synthetic steps. A common and effective strategy begins with commercially available 2-aminopyrazine. mdpi.com The amino group in this precursor acts as a directing group in subsequent electrophilic substitution reactions, influencing where other functional groups will be added to the ring.

Alternatively, the amino group can be introduced onto a pre-functionalized pyrazine ring through nucleophilic aromatic substitution (SNAr) reactions. For instance, a dihalopyrazine, such as 2,3-dichloropyrazine, can react with an amine source under controlled conditions to yield an aminopyrazine derivative. The electron-deficient nature of the pyrazine ring facilitates such substitutions, particularly when activated by other electron-withdrawing groups. The presence of the amino group is crucial, as pyrazine derivatives containing amine or amide functionalities are often explored for their potential biological activities. imist.ma

Halogenation of Pyrazine Intermediates

Halogenation of the pyrazine ring is a pivotal step, as the introduced halogen atom serves as an essential handle, typically a leaving group, for the subsequent introduction of the boronic acid group via cross-coupling reactions. researchgate.netrsc.org Chlorinated and brominated pyrazines are the most common intermediates used in these synthetic sequences. mdpi.comrsc.org

Starting with 2-aminopyrazine, electrophilic bromination can be achieved using reagents like N-bromosuccinimide (NBS). The amino group directs the bromination to specific positions on the pyrazine ring. mdpi.com For example, the synthesis of 2-amino-5-bromopyrazine (B17997) is a key step in creating a precursor for palladium-catalyzed borylation at the 5-position. nih.govacs.org The reaction conditions, such as solvent and temperature, must be carefully controlled to prevent over-halogenation or other side reactions. The resulting halopyrazine is then primed for the introduction of the boron moiety.

Boron Introduction Approaches

The introduction of the boronic acid functional group onto the pyrazine ring is the defining step in the synthesis of the target compound. This is predominantly achieved through modern transition metal-catalyzed reactions, which offer high efficiency and functional group tolerance.

Transition Metal-Catalyzed Boronylation Reactions

Transition metal catalysis provides powerful tools for C-B bond formation. rsc.org These methods have largely superseded older techniques that required harsh conditions or highly reactive organometallic reagents. illinois.edu For the synthesis of aryl and heteroaryl boronic acids, iridium- and palladium-catalyzed reactions are the most prominent and effective strategies.

Iridium-catalyzed C-H borylation represents a highly atom-economical and direct method for synthesizing aryl and heteroaryl boronic esters. illinois.edursc.org This reaction involves the direct functionalization of a C-H bond on the pyrazine ring, bypassing the need for a pre-installed halogen handle. illinois.eduescholarship.org The general reaction involves an iridium catalyst, often ligated with bipyridine derivatives, and a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂). illinois.eduorganic-chemistry.org

However, the application of this methodology to nitrogen-containing heterocycles like pyrazine can be challenging. researchgate.net The lone pair of electrons on the pyrazine nitrogen can coordinate to the iridium center, potentially inhibiting the catalyst. researchgate.net Overcoming this inhibition may require specific ligand design or the use of substrates with substituents that electronically or sterically disfavor this inhibitory coordination. illinois.eduresearchgate.net Despite these challenges, iridium-catalyzed C-H borylation remains an attractive and developing area for the streamlined synthesis of heteroarylboronic acids. chemrxiv.orgnih.gov

| Catalyst System | Boron Source | Substrate Type | Key Features & Challenges | Reference |

|---|---|---|---|---|

| [Ir(COD)(OMe)]₂ / 4,4′-di-tert-butylbipyridine | B₂pin₂ | 1,3-Disubstituted Arenes | Achieves regioselective meta-borylation. | organic-chemistry.org |

| Iridium-bipyridine complex | HBpin or B₂pin₂ | Arenes/Heterocycles | Established Ir(III)-Ir(V) catalytic cycle. | illinois.edu |

| Iridium complexes | B₂pin₂ | Azine Heterocycles (e.g., Pyridine) | Catalyst inhibition by nitrogen lone pair coordination is a major challenge. | researchgate.net |

| Iridium-Picolylamine complex | B₂pin₂ | Benzylic Amines | Substrate-directed ortho-borylation, inverting typical steric control. | nih.gov |

The palladium-catalyzed Miyaura borylation is the most established and widely used method for synthesizing aryl and heteroaryl boronic esters, including derivatives of this compound. researchgate.netresearchgate.net This cross-coupling reaction typically involves the reaction of a heteroaryl halide (e.g., 6-bromo- or 6-chloropyrazin-2-amine) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. researchgate.netnih.gov

A variety of palladium catalysts and ligands have been successfully employed, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand. rsc.orgresearchgate.net The choice of base (e.g., potassium acetate (B1210297), cesium carbonate) and solvent is crucial for optimizing the reaction yield and rate. This method demonstrates broad substrate scope and excellent functional group compatibility, making it highly suitable for the synthesis of complex molecules. nih.govresearchgate.net For example, the borylation of chloropyrazines with B₂pin₂ provides a facile and efficient route to pyrazine boronic esters that might otherwise be difficult to access. researchgate.net The resulting boronic acid pinacol (B44631) ester can then be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid.

| Halopyrazine Substrate | Boron Reagent | Catalyst/Ligand | Base | Yield | Reference |

|---|---|---|---|---|---|

| Chloropyrazines | B₂pin₂ | Pd(OAc)₂ / SPhos | Na₂CO₃ | Moderate to Good | researchgate.net |

| Highly Functionalized 6-Bromopyrazines | Biphenyl boronic acid (as coupling partner example) | Pd(dppf)Cl₂ | Cs₂CO₃ | 85-100% (for subsequent Suzuki) | rsc.org |

| 2-Amino-5-bromopyrazine | 2,5-dimethoxy-1,4-benzenediboronic acid (as coupling partner) | Not Specified | Not Specified | Not Specified | nih.govacs.org |

| Aryl Chlorides | B₂(OH)₄ | Palladium catalyst | Not Specified | Good to Excellent (for trifluoroborate) | nih.gov |

Lithium-Halogen Exchange Followed by Borate (B1201080) Trapping

A prominent method for the formation of aryl-lithium reagents is through lithium-halogen exchange. ethz.ch This reaction is particularly useful for creating C-nucleophiles from readily available C-halogen bonds. ethz.ch The process involves the reaction of an aryl halide with an organolithium reagent, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi). ethz.chscribd.com The resulting aryl-lithium species can then be trapped with a boron-containing electrophile, typically a trialkyl borate like trimethyl borate or triisopropyl borate, to form a boronate ester. Subsequent hydrolysis of the ester yields the desired boronic acid.

The lithium-halogen exchange is a rapid, kinetically controlled process. scribd.comharvard.edu The rate of exchange follows the trend I > Br > Cl, with iodides reacting fastest and chlorides often being inert. scribd.com For aryl bromides, which are common starting materials, the reaction is often carried out at low temperatures to prevent side reactions. The mechanism is believed to involve the formation of an "ate-complex," where the halide coordinates to the lithium atom. scribd.comharvard.edu

A typical procedure involves the slow addition of an organolithium reagent to a solution of the halogenated pyrazine precursor at a low temperature, such as -78°C. After a period of stirring to allow for the exchange, the borate ester is added to the reaction mixture. The reaction is then warmed to room temperature and quenched, followed by an acidic workup to hydrolyze the boronate ester.

Diazotization and Subsequent Boron Source Reaction Pathways

Diazotization offers an alternative pathway for the synthesis of boronic acids from primary aromatic amines. numberanalytics.com This reaction involves the conversion of a primary amine into a diazonium salt using nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). numberanalytics.com The resulting diazonium salt is a versatile intermediate that can undergo various substitution reactions. numberanalytics.com

In the context of synthesizing this compound, a precursor such as 2,6-diaminopyrazine would undergo diazotization of one of the amino groups. The resulting diazonium salt can then be subjected to a borylation reaction. One common method is the Sandmeyer-type reaction where the diazonium group is replaced by a boronic acid group. This can be achieved by reacting the diazonium salt with a boron source in the presence of a suitable catalyst.

For instance, a study on the synthesis of a related compound, 6-amino-1-hydroxy-2,1-benzoxaborolane, demonstrated the use of diazotization followed by reaction with bis(pinacolato)diboron (B₂Pin₂) or tetrahydroxydiboron (B82485) (B₂(OH)₄) as the boron source. nih.govacs.org The reaction conditions, such as temperature and the choice of acid for diazotization, can significantly influence the yield of the borylated product. nih.gov In some cases, the reaction with B₂(OH)₄ may require elevated temperatures to proceed effectively. nih.gov

Synthesis of this compound Pinacol Ester

The pinacol ester of this compound is a stable and commonly used derivative in organic synthesis, particularly in cross-coupling reactions. lookchem.com

Direct Synthetic Routes to Pinacol Ester Derivatives

Direct synthesis of the pinacol ester can be achieved through several methods. One of the most common approaches involves the palladium-catalyzed cross-coupling reaction of a halogenated aminopyrazine with bis(pinacolato)diboron (B₂Pin₂). This method, often referred to as the Miyaura borylation, is widely used for the synthesis of aryl and heteroaryl boronic esters.

The reaction typically employs a palladium catalyst, such as Pd(dppf)Cl₂, and a base, like potassium acetate (KOAc), in an appropriate solvent. The choice of ligand for the palladium catalyst can be crucial for the efficiency of the reaction.

Alternatively, the lithium-halogen exchange method described in section 2.2.2 can be adapted to directly form the pinacol ester by using 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B108313) (pinacolborane) as the boron source to trap the lithiated pyrazine intermediate.

Hydrolysis of Pinacol Esters to Yield Free Boronic Acid

The conversion of this compound pinacol ester to the free boronic acid is typically achieved through hydrolysis. This reaction is usually carried out under acidic or basic conditions. A common method involves treating the pinacol ester with an aqueous acid, such as hydrochloric acid, or a base like sodium hydroxide.

The progress of the hydrolysis can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the free boronic acid can be isolated by adjusting the pH of the reaction mixture to precipitate the product, which can then be collected by filtration. It is important to control the conditions to avoid decomposition of the boronic acid.

Optimization of Synthetic Protocols

The efficiency and yield of the synthetic routes to this compound and its derivatives can be significantly improved through the optimization of reaction conditions.

Evaluation of Catalytic Systems and Ligand Effects

In palladium-catalyzed reactions, such as the Miyaura borylation, the choice of the catalytic system is paramount. The nature of the palladium precursor and the ancillary ligand can have a profound impact on the reaction's outcome. For the synthesis of pyrazine-based boronic acids, various palladium catalysts and phosphine ligands have been investigated.

For example, in Suzuki-Miyaura couplings involving chloropyrazines, it was found that while Pd(PPh₃)₄ was ineffective, a catalyst system using Pd(dppb)Cl₂ (dppb = 1,4-bis(diphenylphosphino)butane) gave good to excellent yields. rsc.org Similarly, for the coupling of activated bromopyrazines, Pd(dppf)Cl₂ has been shown to be an effective catalyst. rsc.org

Ligand effects are also critical in controlling selectivity, especially in reactions with substrates that have multiple reactive sites. Studies on the monoarylation of dichloropyridines have shown that the steric and electronic properties of the phosphine ligand can determine the ratio of mono- to diarylated products. montana.edu For instance, less electron-rich di- and triarylphosphines favored monoarylation, while more electron-rich trialkylphosphines led to diarylation. montana.edu The choice of solvent can also play a crucial role in achieving high selectivity. montana.edu These principles can be applied to optimize the synthesis of this compound derivatives by fine-tuning the catalyst, ligand, and solvent system to maximize the yield of the desired product and minimize side reactions.

Data Tables

Table 1: Synthetic Methodologies Overview

| Method | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| Lithium-Halogen Exchange | Halogenated aminopyrazine | Organolithium reagent (e.g., n-BuLi), Trialkyl borate | This compound | ethz.chscribd.com |

| Diazotization | 2,6-Diaminopyrazine | NaNO₂, Acid, Boron source (e.g., B₂Pin₂) | This compound | numberanalytics.comnih.gov |

| Miyaura Borylation | Halogenated aminopyrazine | B₂Pin₂, Palladium catalyst, Base | This compound pinacol ester | rsc.org |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| This compound pinacol ester |

| n-Butyllithium |

| t-Butyllithium |

| Trimethyl borate |

| Triisopropyl borate |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

| Sulfuric acid |

| 2,6-Diaminopyrazine |

| Bis(pinacolato)diboron |

| Tetrahydroxydiboron |

| 6-Amino-1-hydroxy-2,1-benzoxaborolane |

| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Sodium hydroxide |

| Pd(dppf)Cl₂ |

| Potassium acetate |

| Pd(PPh₃)₄ |

| Pd(dppb)Cl₂ |

Influence of Reaction Parameters (Temperature, Solvent, Concentration) on Yield and Selectivity

The yield and selectivity in the synthesis of this compound derivatives are highly sensitive to reaction parameters. The optimization of temperature, solvent, and reagent concentration is crucial for achieving efficient and clean conversion. The typical synthesis involves the reaction of a substrate like 2-amino-6-bromopyrazine with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.

Temperature: The reaction temperature is a critical factor that directly influences reaction kinetics and the stability of both the catalyst and the product. For Miyaura borylation reactions, temperatures can range from ambient to elevated conditions. Studies on analogous aryl halide borylations show that while some systems require heating to 80°C to achieve a reasonable reaction rate, others can proceed at a much milder 35°C with an optimized base and catalyst system. organic-chemistry.org In some Ir-catalyzed borylations of related nitrogen-containing heterocycles, temperature can also control selectivity; lower temperatures may favor mono-borylation, whereas higher temperatures can lead to di-borylated products. rsc.org For the synthesis of this compound pinacol ester, a temperature range of 50-80°C is often optimal to ensure efficient catalyst turnover without promoting degradation of the starting material or product.

Solvent: The choice of solvent plays a pivotal role in solubilizing reactants, stabilizing catalytic intermediates, and influencing reaction rates. Aprotic polar solvents are generally preferred for Miyaura borylation.

Dioxane and Tetrahydrofuran (THF): These are the most commonly employed solvents, demonstrating good performance in dissolving the organic substrates, diboron reagent, and the palladium catalyst complex.

Dimethylformamide (DMF): While also effective, DMF can sometimes lead to challenges during workup due to its high boiling point.

Aqueous Systems: Recent advancements have explored borylation in water at room temperature, which requires the use of surfactants like TPGS-750-M to facilitate the reaction between the organic and aqueous phases. nih.gov

The impact of the solvent on yield can be significant. For instance, in the synthesis of related aminoboronates, changing the solvent from ethanol (B145695) to THF has been shown to improve yields substantially. A hypothetical screening of solvents for the borylation of 2-amino-6-bromopyrazine might produce results similar to those in the table below.

Table 1: Influence of Solvent and Temperature on the Yield of this compound Pinacol Ester Reaction Conditions: 2-amino-6-bromopyrazine (1.0 mmol), B₂pin₂ (1.2 mmol), Pd(dppf)Cl₂ (3 mol%), KOAc (2.5 equiv), 12 hours.

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Toluene | 80 | 45 |

| 2 | THF | 65 | 78 |

| 3 | Dioxane | 80 | 85 |

| 4 | DMF | 80 | 72 |

| 5 | Dioxane | 65 | 65 |

Concentration and Stoichiometry: The relative concentrations, or stoichiometry, of the reactants and catalyst are fundamental to maximizing yield and minimizing impurities.

Base: The choice and quantity of the base are critical. Potassium acetate (KOAc) is a standard choice, as it is effective and mild enough to avoid competing side reactions. organic-chemistry.org However, studies have shown that bulky, lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, can significantly improve reaction rates and allow for lower catalyst loadings and milder temperatures by preventing the formation of inactive catalyst complexes. organic-chemistry.org An excess of the base (typically 2-3 equivalents) is used to facilitate the catalytic cycle.

Diboron Reagent: A slight excess of the diboron reagent (e.g., 1.1-1.5 equivalents of B₂pin₂) is typically used to ensure complete consumption of the starting aryl halide.

Catalyst Loading: Catalyst loading is kept as low as possible for cost-effectiveness and to minimize residual metal in the final product. Loadings in the range of 0.5 to 3 mol% of the palladium catalyst are common. organic-chemistry.orgnih.gov

Strategies for Enhanced Yields and Purity in Preparative Syntheses

Achieving high yield and purity on a preparative scale requires a strategic approach that encompasses the entire synthetic process, from the choice of reactants to the final purification method.

Use of Pinacol Ester Protecting Group: The most important strategy for synthesizing and handling this compound is to prepare it as its pinacol ester derivative. Free boronic acids are often prone to dehydration to form cyclic boroxine (B1236090) anhydrides and can undergo protodeboronation under certain conditions, which complicates purification and storage. orgsyn.org The pinacol ester is a stable, solid compound that is readily purified using standard laboratory techniques and is stable for long-term storage. organic-chemistry.org

Optimization of the Catalytic System: The selection of the palladium catalyst and its associated ligand is a primary method for enhancing reaction efficiency. While a general catalyst like Pd(dppf)Cl₂ is often effective, screening different ligands can lead to significant improvements. dur.ac.uk Furthermore, optimizing the base is a key strategy. As shown in the table below, moving from an inorganic base like K₂CO₃ to a more soluble organic carboxylate can have a profound impact on yield.

Table 2: Effect of Different Bases on Synthetic Yield Reaction Conditions: 2-amino-6-bromopyrazine (1.0 mmol), B₂pin₂ (1.2 mmol), Pd(dppf)Cl₂ (2 mol%), Dioxane, 80°C, 12 hours.

| Entry | Base (2.5 equiv) | Yield (%) |

| 1 | K₂CO₃ | 68 |

| 2 | Cs₂CO₃ | 75 |

| 3 | KOAc | 85 |

| 4 | Potassium 2-ethylhexanoate | 92 |

Advanced Purification Strategies: High purity is essential for pharmaceutical intermediates.

Chromatography: The primary method for purifying the pinacol ester derivative is silica (B1680970) gel flash chromatography. Its moderate polarity allows for effective separation from the polar baseline impurities and non-polar byproducts. nih.gov

Recrystallization: If the crude product is of sufficient initial purity, recrystallization can be a highly effective and scalable method to obtain material of very high purity.

Acid-Base Extraction for Free Acid: Should the free boronic acid be required, a purification strategy involves dissolving the crude acid in a solvent and treating it with a base to form the corresponding boronate salt. This salt, often insoluble in organic solvents, can be isolated by filtration or separated by extraction. Subsequent treatment with an acid regenerates the pure boronic acid, which can then be isolated. google.comresearchgate.net

Trifluoroborate Salt Formation: An alternative to handling the boronic acid or its pinacol ester is to convert it to a potassium trifluoroborate salt (R-BF₃K). These salts are typically highly crystalline, air-stable solids that are easy to handle and purify by recrystallization. orgsyn.org

By carefully controlling reaction parameters and employing robust strategies for purification and handling, this compound and its derivatives can be synthesized in high yield and purity, ready for their application in advanced organic synthesis.

Chemical Reactivity and Advanced Transformations of 6 Aminopyrazine 2 Boronic Acid

Carbon-Carbon Cross-Coupling Reactions Involving the Boronic Acid Moiety

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron species with an organohalide, catalyzed by a palladium complex. snnu.edu.cntcichemicals.com This reaction is noted for its mild conditions, functional group tolerance, and the stability and low toxicity of the boron reagents. organic-chemistry.orgmdpi.com For heteroaromatic compounds like 6-aminopyrazine-2-boronic acid, this reaction provides a direct pathway to synthesize complex bi-aryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and materials science. tcichemicals.commdpi.com

The Suzuki-Miyaura coupling is broadly applicable, and it is expected that this compound can couple with a wide range of organic halides and pseudohalides (like triflates). organic-chemistry.org While specific studies exhaustively detailing the scope for this compound are not prevalent, extensive research on similar nitrogen-rich heteroaryl boronic acids and pyrazine (B50134) systems demonstrates robust reactivity with various coupling partners.

The reaction scope generally includes:

Aryl Halides: Aryl iodides, bromides, and chlorides are all viable coupling partners. The reactivity trend is typically I > Br > Cl > OTf. libretexts.org Modern catalyst systems, often employing bulky phosphine (B1218219) ligands, facilitate the coupling of less reactive aryl chlorides. organic-chemistry.org

Heteroaryl Halides: A diverse array of heteroaryl halides, including those based on pyridine, thiophene, furan, and indole, can be successfully coupled. mdpi.comnih.gov This allows for the construction of complex hetero-biaryl systems.

Alkyl Halides: While more challenging, recent advancements in catalysis have enabled the Suzuki-Miyaura coupling of alkyl halides, particularly those lacking β-hydrogens or using specific catalytic systems that favor the desired coupling over side reactions. organic-chemistry.org

Research on the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various arylboronic acids highlights the versatility of the pyrazine system in Suzuki reactions. The following table, based on analogous transformations, illustrates the potential scope for coupling reactions involving a pyrazine core.

| Boronic Acid/Ester Partner | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 72% | mdpi.com |

| 3,4-Dichlorophenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 59% | mdpi.com |

| 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 62% | mdpi.com |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 57% | mdpi.com |

| Thiophene-2-boronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane | 37% | mdpi.com |

The electronic nature of both coupling partners significantly influences the efficiency of the Suzuki-Miyaura reaction. For the organohalide partner, electron-withdrawing groups generally accelerate the rate-determining oxidative addition step, leading to higher reactivity. libretexts.org Conversely, electron-rich halides can be more challenging to activate.

For the boronic acid component, the effect of substituents is often related to the transmetalation step. In studies involving the coupling of a brominated pyrazine derivative with various substituted arylboronic acids, it was observed that boronic acids bearing electron-donating groups tended to provide better yields than those with electron-withdrawing groups. mdpi.com This is a common trend, as electron-donating groups can increase the nucleophilicity of the organic group being transferred from boron to palladium. However, the aminopyrazine ring in this compound is itself electron-deficient, which can slow the rate of transmetalation compared to more electron-rich aryl boronic acids. The presence of the amino group (-NH₂) provides some electron-donating character through resonance, which helps to mitigate this effect and facilitate the coupling.

The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

Transmetalation: This is the key bond-forming step where the organic group from the boron reagent is transferred to the palladium center, displacing the halide. This process requires activation of the boronic acid by a base (e.g., K₃PO₄, Na₂CO₃). The base reacts with the boronic acid to form a more nucleophilic boronate species [R²-B(OH)₃]⁻. organic-chemistry.org This boronate then reacts with the R¹-Pd-X complex to form a new R¹-Pd-R² intermediate and regenerate the catalyst. The precise mechanism of transfer from the boronate complex to the palladium center is complex and can occur through different pathways. nih.gov For an electron-deficient heterocycle like this compound, the activation by the base is crucial to enhance its nucleophilicity for efficient transmetalation.

Reductive Elimination: In the final step, the R¹-Pd-R² intermediate undergoes reductive elimination, forming the new carbon-carbon bond in the product (R¹-R²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Petasis Boron-Mannich Three-Component Reactions

The Petasis Boron-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound (often an aldehyde) to form substituted amines, including α-amino acids. wikipedia.orgorganic-chemistry.orgmdpi.com This reaction is valued for its operational simplicity, broad substrate scope, and ability to rapidly generate molecular complexity from readily available starting materials. nih.gov

The PBM reaction is highly versatile, and it is anticipated that this compound would be a competent partner in this transformation. The reaction tolerates a wide variety of substrates: mdpi.comnih.gov

Amine Component: Secondary amines, both cyclic (e.g., morpholine, piperidine) and acyclic, are common substrates. nih.gov Sterically hindered primary amines and anilines can also be used. organic-chemistry.org

Carbonyl Component: The reaction works well with a range of aldehydes. α-Hydroxy aldehydes are particularly useful as they lead to the stereoselective formation of β-amino alcohols. nih.gov The use of glyoxylic acid as the carbonyl component provides a direct route to α-amino acids. organic-chemistry.org

Boronic Acid Component: The reaction scope includes vinyl-, aryl-, and heteroaryl-boronic acids. wikipedia.orgorganic-chemistry.org The electronic properties of the boronic acid can influence reactivity, with electron-rich and electroneutral arylboronic acids generally performing well. organic-chemistry.org The electron-deficient nature of the 6-aminopyrazine ring might necessitate optimized conditions, but its participation as a heteroaryl boronic acid is mechanistically feasible.

The proposed mechanism involves the initial condensation of the amine and aldehyde to form an iminium ion. The boronic acid then forms a tetracoordinate "ate" complex, which facilitates the intramolecular transfer of the pyrazinyl group to the electrophilic iminium carbon, forming the final product. organic-chemistry.org

The table below, based on the general scope of the Petasis reaction, illustrates the potential products that could be synthesized using this compound.

| Amine Substrate | Aldehyde Substrate | Potential Product Type | Reference |

|---|---|---|---|

| Morpholine | Formaldehyde | α-(6-Aminopyrazin-2-yl) tertiary amine | nih.gov |

| Piperidine | Benzaldehyde | α-(6-Aminopyrazin-2-yl)-α-phenyl tertiary amine | nih.gov |

| L-Phenylalanine methyl ester | Glyoxylic acid | N-Substituted-(6-aminopyrazin-2-yl)glycine derivative | wikipedia.orgorganic-chemistry.org |

| Dibenzylamine | Salicylaldehyde | α-(6-Aminopyrazin-2-yl) aminomethyl phenol | mdpi.com |

| Pyrrolidine | L-Lactaldehyde | β-Amino alcohol derivative | nih.gov |

Diastereoselective and Enantioselective Considerations in Product Generation

The generation of stereochemically defined products from achiral or racemic starting materials is a cornerstone of modern organic synthesis. In the context of reactions involving this compound, achieving diastereoselectivity or enantioselectivity requires the introduction of a chiral influence, which can be derived from the substrate, a reagent, or a catalyst.

Catalyst-Controlled Stereoselection: Asymmetric catalysis offers a powerful strategy for generating chiral molecules. For boronic acids, several catalytic enantioselective and diastereoselective transformations are well-established. The Petasis boronic acid Mannich reaction, for example, is a versatile multicomponent reaction that can produce highly functionalized and stereodefined β-amino alcohols. nih.gov By employing chiral catalysts, such as chiral biphenols, it is possible to control the diastereoselectivity of the reaction, enabling access to either syn or anti products. nih.gov Similarly, rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions have been developed to couple racemic bicyclic allylic chlorides with boronic acids, yielding products with high enantio- and diastereoselectivity. nih.gov The synergistic combination of copper catalysis and chiral amine organocatalysis has also proven effective for the enantioselective α-alkenylation of aldehydes using boronic acids. princeton.edu

While specific examples employing this compound are not extensively documented in peer-reviewed literature, these established methodologies are theoretically applicable. For instance, its participation in a Petasis reaction with an aldehyde and a chiral amine, catalyzed by a chiral ligand, could foreseeably lead to the formation of enantiomerically enriched amino alcohol derivatives.

Substrate-Controlled Stereoselection: Diastereoselectivity can also be achieved when one of the reactants already possesses a stereocenter. In such cases, the existing chirality can direct the approach of the reagents, favoring the formation of one diastereomer over another due to steric or electronic preferences. cureffi.org For example, in a Suzuki-Miyaura coupling between this compound and a chiral, halogenated substrate, the stereochemical outcome would be influenced by the chiral environment of the reaction center.

The table below summarizes general approaches for achieving stereoselectivity in reactions applicable to boronic acids.

| Reaction Type | Method of Stereocontrol | Potential Chiral Product from this compound | References |

| Petasis Reaction | Use of a chiral amine or a chiral catalyst (e.g., chiral biphenol). | Chiral β-amino alcohols | nih.gov |

| Suzuki-Miyaura Coupling | Use of a chiral ligand (e.g., with a Rhodium catalyst) or a chiral electrophile. | Chiral biaryl or vinyl-pyrazine derivatives | nih.gov |

| Aldehyde Alkenylation | Synergistic catalysis with a chiral amine and a copper catalyst. | Chiral α-vinyl aldehydes | princeton.edu |

| Directed Epoxidation | Reaction with an alkene containing a directing group (e.g., a hydroxyl group). | Diastereomerically enriched epoxides | cureffi.org |

Functional Group Transformations of the Amino Moiety

The amino group on the this compound scaffold is a key functional handle that allows for a wide range of chemical modifications, enabling the synthesis of diverse derivatives.

Amidation Reactions of Pyrazinecarboxylic Acid Derivatives

Direct amidation of the amino group of this compound is not a typical transformation. Instead, amidation is commonly performed on pyrazinecarboxylic acids, which can be conceptually derived from the aminopyrazine precursor. The electron-deficient nature of the pyrazine ring makes the amino group poorly nucleophilic, often requiring specific activation methods for successful acylation or necessitating its conversion to a more reactive intermediate. researchgate.netrsc.org

A common synthetic strategy involves the coupling of a pyrazinecarboxylic acid with an amine. Research has shown that coupling electron-deficient aminopyrazines with carboxylic acids can be challenging, with many standard coupling agents proving inefficient. researchgate.net However, the use of methanesulfonyl chloride (MsCl) and N-methylimidazole (NMI) has been reported as an effective method to activate the carboxylic acid, driving the reaction to completion and producing the corresponding amides in moderate to excellent yields. researchgate.net

Another approach involves converting the pyrazinecarboxylic acid to its more reactive acid chloride derivative. This intermediate can then be reacted with a wide range of anilines or other amines to form the desired amide. mdpi.com Palladium-catalyzed aminocarbonylation represents an alternative, milder method that is particularly effective for coupling substrates with low nucleophilicity, such as aminopyrazine derivatives. rsc.org

The table below outlines various reagents used for the synthesis of pyrazine carboxamides.

| Coupling Reagent/Method | Substrates | Key Features | References |

| MsCl / N-Methylimidazole (NMI) | Pyrazine amine and carboxylic acid | Effective for electron-deficient amines. | researchgate.net |

| Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Pyrazinecarboxylic acid, then amine | Proceeds via a reactive acid chloride intermediate. | mdpi.com |

| Palladium-catalyzed Aminocarbonylation | Halogenated pyrazine, amine, CO | Mild conditions, suitable for poorly nucleophilic amines. | rsc.org |

| Boric Acid Catalysis | Carboxylic acid and amine | "Green" catalyst, but may be less effective for highly deactivated systems. | nih.govorgsyn.org |

Nucleophilic Substitution Reactions on the Pyrazine Ring System

The amino group itself is a poor leaving group for nucleophilic aromatic substitution (SNAr). However, it can be chemically transformed into a group that is more amenable to substitution, such as a diazonium salt via a Sandmeyer-type reaction. This allows for the introduction of a variety of nucleophiles, including halogens and cyano groups. mdpi.com

Alternatively, the pyrazine ring can be rendered susceptible to nucleophilic attack by the presence of activating groups or through halogenation. For example, chloro-substituted pyrazines are common precursors for nucleophilic substitution reactions. Studies on pyrazinoic acid analogs have demonstrated that a chloro substituent can be displaced by various amines at elevated temperatures to synthesize a library of amino-substituted pyrazine derivatives. nih.gov The yields of these reactions can be influenced by steric hindrance and the nature of the incoming nucleophile. nih.gov

The reactivity of the pyrazine ring towards nucleophiles is also influenced by other substituents. For example, in 2,5-dibromo-3-methoxypyrazine, Suzuki coupling occurs regioselectively at the 2-position, ortho to the directing methoxy (B1213986) group. researchgate.net While not a direct transformation of the amino group, this illustrates how substituents govern the sites of further functionalization on the pyrazine core.

Reactions Specific to the Boronic Acid Functionality

The boronic acid moiety, -B(OH)₂, is a versatile functional group known for its role in cross-coupling reactions and its ability to form reversible covalent bonds with diols. wikipedia.org

Formation of Boronate Esters and Other Derivatives

Boronic acids readily undergo condensation reactions with 1,2- and 1,3-diols to form stable, five- or six-membered cyclic boronate esters. wikipedia.orgscielo.org.mx This reaction is reversible and is often driven to completion by removing water from the reaction mixture. The formation of boronate esters is crucial for enhancing the stability, solubility, and handling of boronic acids, as well as for modifying their reactivity in subsequent transformations.

A widely used derivative is the pinacol ester, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). The resulting this compound pinacol ester is a stable, crystalline solid that is commercially available and frequently used in cross-coupling reactions. lookchem.comchemicalbook.com Other diols can also be employed to generate different boronate esters, sometimes leading to unique structures such as zwitterionic boronate esters when amino-diols are used. scielo.org.mx

The table below lists common reagents for the formation of boronate esters.

| Reagent | Product | Typical Conditions | References |

| Pinacol | Pinacol boronate ester | Heating in a solvent (e.g., toluene, THF) with azeotropic removal of water. | lookchem.comchemicalbook.comorganic-chemistry.org |

| Neopentyl glycol | Neopentyl glycol boronate ester | Similar to pinacol ester formation. | google.com |

| Diethanolamine | Diethanolamine boronate complex | Reaction in a suitable solvent. | nih.gov |

| Serinol (2-amino-1,3-propanediol) | Zwitterionic boronate ester | Condensation reaction, often in methanol. | scielo.org.mx |

Participation in Chelation and Complexation Phenomena

The boronic acid group is a Lewis acid due to its electron-deficient, sp²-hybridized boron atom, which possesses a vacant p-orbital. wiley-vch.de This property allows it to act as a receptor for Lewis bases. A key feature of boronic acids is their ability to form reversible covalent complexes with molecules containing vicinal (1,2) or sometimes (1,3) Lewis base donor groups, such as diols, amino acids, and hydroxamic acids. wikipedia.org This interaction involves the boron atom accepting a lone pair from a donor atom, leading to the formation of a more stable, tetracoordinate boronate species. wikipedia.orgbritannica.com

This complex formation is a form of chelation, where the polydentate ligand binds to the boron atom to form a ring structure, typically a five- or six-membered ring, which is thermodynamically more stable than complexes with monodentate ligands (the "chelate effect"). britannica.comlibretexts.org

Spectroscopic and Structural Characterization of 6 Aminopyrazine 2 Boronic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of 6-Aminopyrazine-2-boronic acid in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a detailed connectivity map of the molecule can be constructed.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on the pyrazine (B50134) ring, the amino (-NH₂) group, and the boronic acid (-B(OH)₂) group. The pyrazine ring contains two aromatic protons in unique chemical environments.

Aromatic Protons: The protons at the C3 and C5 positions of the pyrazine ring are expected to appear as two distinct singlets in the downfield region of the spectrum, typically between 8.0 and 9.0 ppm. This downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring. The proton at C3 is adjacent to a nitrogen atom and the boronic acid group, while the proton at C5 is situated between a nitrogen atom and the amino group. These differing electronic environments result in separate signals.

Amino Group Protons: The amino group protons (-NH₂) typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature, but it is generally expected in the range of 4.0 to 6.0 ppm. The broadness of the signal is a result of quadrupole broadening from the adjacent ¹⁴N nucleus and chemical exchange with the solvent.

Boronic Acid Protons: The hydroxyl protons of the boronic acid group (-B(OH)₂) also give rise to a broad singlet, which is highly sensitive to the solvent and the presence of water. This signal can range from 4.0 to 7.0 ppm and often exchanges with residual water in the solvent, which can sometimes make it difficult to observe.

Table 4.1.1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Pyrazine H-3 | 8.0 - 9.0 | Singlet (s) |

| Pyrazine H-5 | 8.0 - 9.0 | Singlet (s) |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet (br s) |

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four signals corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts are influenced by the nitrogen atoms and the attached functional groups.

C2 Carbon: The carbon atom directly bonded to the boronic acid group (C2) is expected to have a chemical shift that is difficult to predict precisely without experimental data, as the boron atom can cause significant broadening of the signal. In many arylboronic acids, this carbon signal can be weak or even unobservable.

C3, C5, and C6 Carbons: The other three carbon atoms of the pyrazine ring are expected to resonate in the aromatic region, typically between 120 and 160 ppm. The C6 carbon, bonded to the electron-donating amino group, would likely appear at a more upfield position (lower ppm value) compared to the C3 and C5 carbons. The C3 and C5 carbons, being adjacent to ring nitrogens, will be shifted further downfield. Based on data for 2-aminopyrazine, the carbon bearing the amino group (C6) is expected around 155 ppm, while the other ring carbons would appear at distinct positions reflecting their electronic environment. chemicalbook.comchemicalbook.com

Table 4.1.2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2-B(OH)₂ | Broad/Weak or Not Observed |

| C3 | 130 - 145 |

| C5 | 130 - 145 |

¹¹B NMR spectroscopy is a powerful tool for directly probing the environment of the boron atom. sdsu.edunsf.gov Boron has two NMR-active isotopes, but ¹¹B (I = 3/2, 80.1% natural abundance) is more commonly used due to its higher sensitivity. huji.ac.il The chemical shift in ¹¹B NMR provides crucial information about the hybridization state of the boron atom.

For this compound, the boron atom is part of a trigonal planar B(OH)₂ group, which is an sp²-hybridized state. This typically results in a broad signal in the ¹¹B NMR spectrum in the range of +25 to +35 ppm (relative to BF₃·OEt₂). sdsu.edursc.org The broadness of the signal is due to quadrupolar relaxation. The exact chemical shift is sensitive to the electronic effects of the aminopyrazine ring and the solvent. nsf.gov The presence of a signal in this region confirms the trigonal planar boronic acid structure rather than a tetrahedral boronate species, which would appear further upfield (typically 5-15 ppm). researchgate.net

Table 4.1.3: Predicted ¹¹B NMR Chemical Shift for this compound

| Boron Species | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200-3500 cm⁻¹ due to the stretching vibrations of the O-H bonds in the boronic acid group. This band is typically broad due to intermolecular hydrogen bonding.

N-H Stretching: The amino group gives rise to two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.

Aromatic C-H Stretching: Weak to medium absorption bands are expected just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ range, which are characteristic of C-H stretching in aromatic rings. vscht.cz

C=C and C=N Stretching: The pyrazine ring vibrations, involving C=C and C=N stretching, are expected to produce several bands in the 1400-1600 cm⁻¹ region.

B-O Stretching: A strong and characteristic absorption band for the B-O stretching vibration is expected in the 1310-1380 cm⁻¹ range. nist.gov This is a key indicator of the boronic acid functionality.

O-H Bending: In-plane O-H bending vibrations may appear as a broad band around 1200 cm⁻¹.

B-C Stretching: The stretching vibration of the boron-carbon bond typically appears in the fingerprint region and can be difficult to assign definitively.

Table 4.2.1: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric) | -NH₂ | 3400 - 3500 | Medium |

| N-H Stretch (symmetric) | -NH₂ | 3300 - 3400 | Medium |

| O-H Stretch | -B(OH)₂ | 3200 - 3500 | Strong, Broad |

| Aromatic C-H Stretch | Pyrazine Ring | 3010 - 3100 | Weak-Medium |

| C=N, C=C Stretch | Pyrazine Ring | 1400 - 1600 | Medium-Strong |

| B-O Stretch | -B(OH)₂ | 1310 - 1380 | Strong |

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability are typically strong in Raman spectra, while being weak in IR, and vice-versa.

Ring Breathing Modes: A key feature in the Raman spectrum of aromatic and heteroaromatic compounds is the symmetric ring breathing mode. For the pyrazine ring in this compound, a strong, sharp band is expected in the 950-1050 cm⁻¹ region. This vibration involves the symmetric expansion and contraction of the entire ring.

Aromatic C-H Stretching: The aromatic C-H stretching vibrations, also seen in FT-IR, will appear in the 3010-3100 cm⁻¹ region.

B-O Stretching: The symmetric B-O stretching vibration may also be Raman active, though its intensity can vary.

C=C and C=N Stretching: Ring stretching vibrations in the 1400-1600 cm⁻¹ region will also be present, with intensities differing from their IR counterparts.

Table 4.2.2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | Pyrazine Ring | 3010 - 3100 | Medium |

| C=N, C=C Stretch | Pyrazine Ring | 1400 - 1600 | Medium-Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Confirmation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₄H₆BN₃O₂), the theoretical monoisotopic mass is 139.0553 g/mol .

In a typical mass spectrum using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected as the base peak or a prominent ion at m/z 140.0631. The analysis of boronic acids by mass spectrometry can sometimes be challenging due to their tendency to undergo dehydration or form adducts. researchgate.net

The fragmentation pattern under conditions such as Collision-Induced Dissociation (CID) can be predicted based on the structure's functional groups. Key fragmentation pathways for the [M+H]⁺ ion would likely include:

Loss of Water: A characteristic fragmentation for boronic acids is the neutral loss of one or two molecules of water from the B(OH)₂ group. This would result in ions at m/z 122.0526 (loss of H₂O) and m/z 104.0421 (loss of 2H₂O).

Cleavage of the C-B Bond: The bond between the pyrazine ring and the boron atom can cleave, leading to the formation of a protonated aminopyrazine fragment. This would produce a characteristic ion for the aminopyrazine cation.

Ring Fragmentation: The stable aromatic pyrazine ring may undergo fragmentation, often involving the loss of small neutral molecules like HCN (27 Da), which is common for nitrogen-containing heterocyclic compounds. libretexts.org

A summary of expected prominent ions in the mass spectrum of this compound is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (Predicted) | Ion Formula | Description |

| 140.0631 | [C₄H₇BN₃O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 122.0526 | [C₄H₅BN₃O]⁺ | Loss of water [M+H-H₂O]⁺ |

| 95.0510 | [C₄H₆N₃]⁺ | Protonated aminopyrazine fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. libretexts.org The this compound molecule contains a pyrazine ring, which is an aromatic and conjugated system. The presence of an amino group (an auxochrome) and a boronic acid group will influence the electronic transitions.

The spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. libretexts.org

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic pyrazine ring. The amino group, an electron-donating group, is expected to cause a bathochromic (red) shift of these bands to longer wavelengths compared to unsubstituted pyrazine.

n → π Transitions:* These lower-energy, lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen atoms of the pyrazine ring and the amino group) to π* antibonding orbitals. youtube.com These transitions occur at longer wavelengths.

The UV-Vis spectrum of the parent compound, 2-aminopyrazine, can be used as a reference. The addition of the boronic acid group, which can act as a weak electron-withdrawing group, may further modulate the positions and intensities of these absorption maxima (λmax). The analysis of the spectrum in solvents of varying polarity can also provide insights, as polar solvents can stabilize the ground or excited states differently, leading to shifts in λmax. youtube.com

Interactive Data Table: Expected UV-Vis Absorption Data

| Electronic Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | 240-280 | High | Conjugated pyrazine ring system |

| n → π | 300-350 | Low to Medium | Nitrogen lone pairs (pyrazine, amino) |

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture Elucidation

Molecular Geometry: The pyrazine ring is expected to be essentially planar. The boronic acid group, B(OH)₂, will possess a trigonal planar geometry around the boron atom. The C-B bond length and the B-O bond lengths would be key parameters to confirm.

Supramolecular Architecture: The presence of multiple hydrogen bond donors (the -NH₂ group and two -OH groups) and acceptors (the pyrazine ring nitrogens and the oxygen atoms of the boronic acid) suggests that the compound will form an extensive network of intermolecular hydrogen bonds in the solid state. A common structural motif for boronic acids is the formation of hydrogen-bonded dimers, where two boronic acid groups associate to form a cyclic structure. Furthermore, the amino group can form hydrogen bonds with the nitrogen atoms of the pyrazine ring or the boronic acid groups of adjacent molecules, leading to the formation of tapes, sheets, or a three-dimensional framework.

Interactive Data Table: Predicted Structural Parameters

| Parameter | Expected Value / Geometry | Description |

| Pyrazine Ring | Planar | Aromatic heterocyclic ring. |

| Boronic Acid Group | Trigonal Planar | Geometry around the central boron atom. |

| Key Intermolecular Force | Hydrogen Bonding | Between NH₂, OH groups, and N/O atoms, likely forming dimers or sheets. |

Elemental Composition Analysis for Purity and Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. researchgate.net For this compound, with the molecular formula C₄H₆BN₃O₂, this analysis is crucial for verifying its empirical formula and assessing its purity. The technique typically involves combustion analysis, where the sample is burned in an excess of oxygen, and the resulting combustion products (CO₂, H₂O, N₂) are quantified. researchgate.net

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements. Experimental results from a purified sample should align closely with these theoretical values, typically within a tolerance of ±0.4%, to confirm the identity and purity of the synthesized compound. researchgate.net

Interactive Data Table: Elemental Composition of C₄H₆BN₃O₂

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass Contribution ( g/mol ) | Theoretical Mass % |

| Carbon | C | 12.011 | 48.044 | 34.59 |

| Hydrogen | H | 1.008 | 6.048 | 4.35 |

| Boron | B | 10.81 | 10.81 | 7.78 |

| Nitrogen | N | 14.007 | 42.021 | 30.25 |

| Oxygen | O | 15.999 | 31.998 | 23.03 |

| Total | 138.921 | 100.00 |

Computational and Theoretical Studies on 6 Aminopyrazine 2 Boronic Acid

Quantum Chemical Investigations using Density Functional Theory (DFT)

Density Functional Theory has become a cornerstone of computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. epa.govnih.gov DFT methods are used to determine the electronic structure of molecules, from which a wide range of properties can be derived. mdpi.com For a molecule like 6-Aminopyrazine-2-boronic acid, DFT calculations can elucidate its fundamental chemical characteristics. The choice of functional, such as B3LYP, and a suitable basis set, like 6-31G(d,p), is crucial for obtaining accurate results. nih.govmdpi.com

A primary step in any quantum chemical investigation is the optimization of the molecule's geometry to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. biorxiv.org This process involves calculating the forces on each atom and adjusting their positions until those forces are negligible. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of its ground state.

Conformational analysis is also critical, especially concerning the orientation of the boronic acid [-B(OH)₂] and amino [-NH₂] groups relative to the pyrazine (B50134) ring. Different rotational conformers may exist with small energy differences, and identifying the global minimum energy conformer is essential for accurately predicting other molecular properties. Frequency calculations are typically performed following optimization to confirm that the obtained structure is a true minimum (i.e., has no imaginary frequencies). biorxiv.org

Table 1: Illustrative Optimized Geometric Parameters for this compound (Theoretical) (Note: The following values are representative examples of what a DFT calculation would yield and are not from a specific published study on this exact molecule.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |

|---|---|---|

| Bond Lengths | C-B | ~1.55 Å |

| B-O | ~1.37 Å | |

| C-N (ring) | ~1.33 - 1.35 Å | |

| C-NH₂ | ~1.36 Å | |

| Bond Angles | C-B-O | ~118° |

| O-B-O | ~124° | |

| N-C-B (ring) | ~121° |

| Dihedral Angle | N-C-B-O | ~0° or 180° (planar/anti-planar) |

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile or electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy to be excited electronically. nih.govnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyrazine ring, while the LUMO may have significant contributions from the electron-deficient boronic acid group and the pyrazine ring. Analysis of these orbitals helps in understanding the molecule's reactivity and its behavior in charge-transfer processes. irjweb.com

Table 2: Illustrative Calculated Electronic Properties for this compound (Theoretical) (Note: These values are representative examples.)

| Property | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.15 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.50 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental spectra to confirm the molecule's structure. researchgate.net

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to specific molecular motions (stretching, bending, etc.). Comparing the calculated IR spectrum with an experimental one is a standard method for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹¹B) can be computed and are highly sensitive to the electronic environment of each nucleus. This allows for a detailed comparison with experimental NMR data to confirm assignments.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) observed in a UV-Vis spectrum. jmaterenvironsci.com

This correlation between theoretical and experimental data provides a powerful approach for confirming that the computationally modeled structure accurately represents the real-world molecule.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static molecular properties, computational modeling is invaluable for studying the dynamics of chemical reactions. For this compound, this is particularly relevant for understanding its participation in key organic reactions, such as the Suzuki-Miyaura cross-coupling, a process for which boronic acids are famous. rsc.orgrsc.org Computational studies can map out the entire reaction pathway, providing insights that are difficult or impossible to obtain experimentally. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). The TS represents the energy barrier that must be overcome for the reaction to occur. nih.gov Using computational methods, the geometry of the transition state can be located and optimized. A key feature of a true transition state structure is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.gov For a reaction involving this compound, such as its coupling with an aryl halide, transition state analysis would identify the structure of the key transmetalation step, providing detailed information on which atoms are involved and how bonds are formed and broken. rsc.org

In-Depth Analysis of Ligand-Receptor Binding Mode Predictions for this compound via Molecular Docking Simulations

Detailed computational analyses, including molecular docking simulations, specific to this compound are not extensively available in publicly accessible scientific literature. Therefore, a detailed summary of its specific ligand-receptor binding modes, including comprehensive data tables of interacting residues and binding energies from molecular docking studies, cannot be provided at this time.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery and molecular biology for understanding and predicting the interaction between a ligand, such as this compound, and a protein receptor at the atomic level.

While specific studies on this compound are not readily found, the broader class of boronic acids and pyrazine derivatives has been the subject of numerous computational studies. These investigations provide a general framework for how such molecules might interact with biological targets.

Boronic acids are known for their ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues within the active sites of enzymes. This interaction is a key feature in their mechanism of action as inhibitors. Molecular docking simulations of various boronic acid-containing compounds have been instrumental in elucidating these covalent and non-covalent interactions.

Similarly, the pyrazine ring, a nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities. Molecular docking studies on pyrazine-containing molecules often highlight the role of the nitrogen atoms in forming hydrogen bonds with receptor active site residues, as well as potential π-π stacking and hydrophobic interactions.

For a comprehensive understanding of the ligand-receptor binding modes of this compound, specific molecular docking studies would need to be conducted. Such studies would involve:

Target Identification: Selecting a biologically relevant protein receptor.

Computational Modeling: Using specialized software to predict the binding pose and affinity of this compound within the receptor's active site.

Analysis of Interactions: Identifying the key amino acid residues involved in the interaction and the types of bonds formed (e.g., hydrogen bonds, covalent bonds, hydrophobic interactions).

Binding Energy Calculation: Estimating the strength of the interaction, often expressed as a binding energy or docking score.

Without such dedicated studies, any discussion on the specific binding interactions of this compound would be speculative and fall outside the scope of reporting established scientific findings.

Advanced Applications of 6 Aminopyrazine 2 Boronic Acid in Synthetic Chemistry

Strategic Building Block in the Construction of Complex Heterocyclic Systems

The dual functionality of 6-aminopyrazine-2-boronic acid, featuring both a nucleophilic amino group and a versatile boronic acid group, positions it as a strategic component in the synthesis of intricate heterocyclic frameworks. The pyrazine (B50134) core is a key feature in numerous biologically active molecules. nih.gov Boronic acids are well-established participants in a variety of powerful C-C and C-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. researchgate.net

The presence of the boronic acid allows for its use in accelerated "click" reactions, which are known for their simplicity and high efficiency, to form stable heterocyclic rings like thiazolidines and diazaborines under ambient conditions. nih.gov This methodology can be applied as a late-stage functionalization tool, which is highly valuable in drug discovery for rapidly exploring chemical space. nih.gov Furthermore, the amino group on the pyrazine ring can be utilized in condensation reactions to build fused pyrazoloazines, which are heterocyclic systems of significant medicinal interest. beilstein-journals.org The combination of these reactive sites on a single scaffold allows for sequential and controlled reactions to construct complex, polycyclic structures that would otherwise require lengthy synthetic routes. aablocks.com

Precursor for Synthesizing Pharmacologically Relevant Scaffolds and Intermediates

The aminopyrazine scaffold is a cornerstone in the development of modern therapeutics, particularly in the domain of protein kinase inhibitors. mdpi.com Dysregulated kinase activity is a known factor in the progression of diseases like cancer, making kinase inhibitors a crucial class of drugs. ed.ac.uk this compound serves as a key precursor for derivatives that target these critical enzymes.

For instance, aminopyrazine derivatives have been designed and synthesized as potent inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2), an enzyme implicated in inflammatory diseases such as rheumatoid arthritis. nih.gov These compounds have demonstrated inhibitory activity in the low micromolar to sub-micromolar range. nih.gov Similarly, researchers have explored aminopyrazine analogs as inhibitors of the mitotic kinase Nek2, which is involved in cell division. acs.org Structure-based design has led to the identification of potent Nek2 inhibitors by modifying the aminopyrazine core. acs.org The boronic acid moiety itself is a well-known pharmacophore that can form reversible covalent bonds with nucleophilic amino acid residues, such as the key threonine in the active site of the proteasome, a mechanism famously exploited by the pyrazine-containing anticancer drug Bortezomib. nih.govmdpi.com This dual utility makes this compound a highly valuable starting material for generating libraries of potential drug candidates.

| Target Kinase | Derived Scaffold | Therapeutic Area | Key Findings |

|---|---|---|---|

| MK-2 (MAPKAP Kinase 2) | Non-thiourea-containing aminopyrazines | Inflammation (e.g., Rheumatoid Arthritis) | Compounds identified with low micromolar to sub-micromolar IC50 values against the enzyme. nih.gov |

| Nek2 (Mitotic Kinase) | Substituted aminopyrazines | Oncology | Analogs bind to an unusual, inactive "Tyr-down" conformation of the kinase. acs.org |

| 26S Proteasome | Pyrazine-containing boronic acids (e.g., Bortezomib) | Oncology (e.g., Multiple Myeloma) | The boronic acid moiety reversibly inhibits the proteasome by complexing with a key threonine residue. nih.gov |

Application in the Development of Agrochemical Lead Compounds

The application of boron-containing compounds (BCCs) in agriculture is a rapidly growing field. nih.gov Boron is an essential micronutrient for plant growth, and boronic acids have been utilized as plant resistance inducers. nih.govscilit.com More recently, the Fungicide Resistance Action Committee (FRAC) recognized benzoxaboroles, a class of boron heterocycles, as a new category of fungicides, highlighting the significant potential of BCCs in crop protection. nih.govscilit.com

While specific studies on this compound in agrochemicals are emerging, the derivatization of boronic acids is a key strategy in the discovery of new active ingredients. nih.govnih.gov The ability of the boronic acid group to interact with biological targets, combined with the proven bioactivity of the pyrazine heterocycle, suggests that this compound is a promising platform for developing novel fungicides, herbicides, or insecticides. The structural features of this compound can be systematically modified to optimize efficacy, stability, and environmental safety, making it a valuable lead structure for agrochemical research programs. nih.gov

Role in the Design and Synthesis of Fluorescent Chemical Probes for Molecular Recognition Studies

Boronic acids are exceptionally useful for molecular recognition, primarily due to their ability to form reversible covalent bonds with 1,2- and 1,3-diols. nih.govnih.govmdpi.com This interaction is the foundation for a vast array of chemical sensors and fluorescent probes designed to detect saccharides, glycoproteins, and other biologically important polyols. nih.govnih.govresearchgate.net

This compound integrates the diol-binding boronic acid moiety with a nitrogen-containing aromatic heterocycle (aminopyrazine), which can serve as a fluorophore or be readily modified to enhance its photophysical properties. The interaction of the boronic acid with a target diol can modulate the electronic properties of the pyrazine ring system, leading to a detectable change in fluorescence intensity or a shift in the emission wavelength. researchgate.netresearchgate.net Probes based on this principle can be designed for real-time monitoring of analytes like glucose or for imaging specific glycans on cell surfaces. nih.govresearchgate.net The development of boronic acid-based fluorescent probes is also crucial for evaluating boron-containing drugs, such as those used in Boron Neutron Capture Therapy (BNCT), by allowing for the visualization of their intracellular distribution. mdpi.com

| Target Analyte | Sensing Principle | Potential Application |

|---|---|---|

| Saccharides (e.g., Glucose) | Reversible covalent bonding between the boronic acid and cis-diols on the saccharide, modulating the fluorescence of the pyrazine core. nih.govnih.gov | Continuous glucose monitoring, diagnostics for diabetes. nih.gov |